Di(heptadecan-9-yl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
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Overview
Description
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C52H102N2O4 and a molecular weight of 819.37 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and long alkyl chains, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclocondensation reactions involving dicarboxylic acids and aminoethyl or aminoalkyl precursors.
Attachment of Alkyl Chains: The long heptadecan-9-yl chains are introduced through esterification reactions, where heptadecan-9-ol reacts with carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the pyrrolidine ring.
Scientific Research Applications
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets through the pyrrolidine ring. This ring can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with proteins and enzymes, influencing their activity and function . The long alkyl chains may also play a role in membrane interactions and permeability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is unique due to its combination of a pyrrolidine ring and long alkyl chains, which confer distinct physicochemical properties and potential biological activities .
Properties
Molecular Formula |
C52H102N2O4 |
---|---|
Molecular Weight |
819.4 g/mol |
IUPAC Name |
heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C52H102N2O4/c1-5-9-13-17-21-27-37-49(38-28-22-18-14-10-6-2)57-51(55)41-31-25-33-43-53(47-48-54-45-35-36-46-54)44-34-26-32-42-52(56)58-50(39-29-23-19-15-11-7-3)40-30-24-20-16-12-8-4/h49-50H,5-48H2,1-4H3 |
InChI Key |
WELJEWRTAHUSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN1CCCC1 |
Origin of Product |
United States |
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